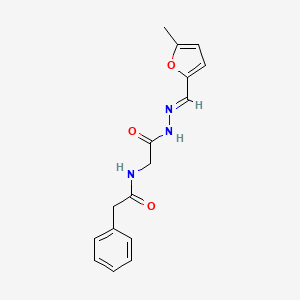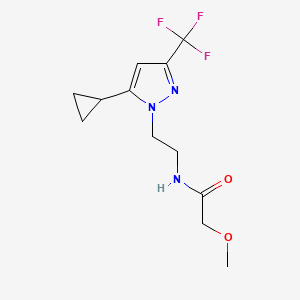
N-(2-hydroxy-2-méthyl-4-(méthylthio)butyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide: is a synthetic organic compound with a unique structure that includes a pyrazine ring substituted with a carboxamide group and a hydroxy-methylthio butyl side chain
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent, pending further research.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrazine-2-carboxylic acid, which undergoes amidation with an appropriate amine to form the carboxamide. The hydroxy-methylthio butyl side chain can be introduced through a series of reactions, including alkylation and thiolation, under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The hydroxy and methylthio groups may play a role in binding to the target, while the pyrazine ring could facilitate interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide: can be compared to other pyrazine derivatives, such as pyrazinamide, which is used as an antitubercular drug.
Thiazole derivatives: These compounds also contain sulfur and nitrogen heterocycles and have diverse biological activities.
Uniqueness:
- The combination of a hydroxy-methylthio butyl side chain with a pyrazine-2-carboxamide core is unique and may confer specific properties not found in other compounds.
- Its potential for diverse chemical modifications and biological interactions makes it a versatile compound for research and development.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(16,3-6-17-2)8-14-10(15)9-7-12-4-5-13-9/h4-5,7,16H,3,6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJVAGHPDDPRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=NC=CN=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2549273.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2549276.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2549277.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2549278.png)
![N-Ethyl-N-[2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2549279.png)
![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2549284.png)

![N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2549286.png)

![N4-(3,4-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549289.png)
![[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2549291.png)


![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2549294.png)
